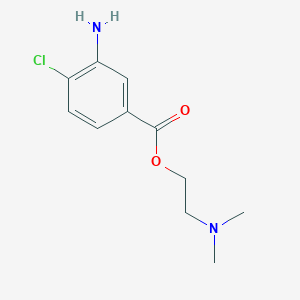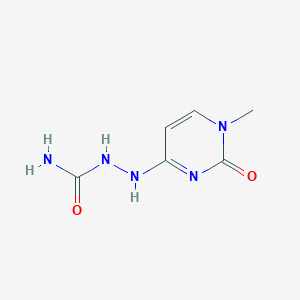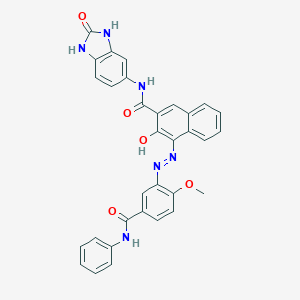
Pigment Red 176
描述
It is widely used in various industries due to its bright shade, high tinting strength, and excellent thermal stability . This pigment is part of the azo pigment family, which is known for its vivid colors and stability.
准备方法
The synthesis of Pigment Red 176 involves several steps. One common method includes the diazotization of 3-amino-4-methoxybenzanilide followed by coupling with 3-hydroxy-N-(2-oxo-1,3-dihydrobenzoimidazol-5-yl)naphthalene-2-carboxamide . The reaction conditions typically involve acidic environments and controlled temperatures to ensure the formation of the desired pigment. Industrial production methods often include grinding and milling processes to achieve the required particle size and distribution .
化学反应分析
Pigment Red 176 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the pigment can be modified through surface treatments with surfactants and graphene oxide to enhance its properties . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally result in modified pigments with improved color strength, solvent resistance, and thermal stability .
科学研究应用
Pigment Red 176 has a wide range of scientific research applications. In chemistry, it is used as a standard pigment for studying the effects of various modifications on pigment properties . In biology and medicine, it is used in histological staining and as a marker in various assays . In industry, it is widely used in the production of paints, inks, plastics, and synthetic fibers due to its excellent color properties and stability .
作用机制
The mechanism of action of Pigment Red 176 involves its interaction with light and other molecules. The pigment absorbs specific wavelengths of light, resulting in its characteristic red color. The molecular structure of the pigment, including its azo and benzimidazolone groups, plays a crucial role in its color properties and stability . The pigment’s interaction with other molecules, such as surfactants and graphene oxide, can further enhance its properties by improving its dispersibility and resistance to solvents .
相似化合物的比较
Pigment Red 176 is unique among azo pigments due to its specific molecular structure and properties. Similar compounds include C.I. Pigment Red 146 and C.I. Pigment Red 170, which also belong to the azo pigment family . C.I. This compound stands out due to its higher thermal stability and resistance to organic solvents . This makes it particularly suitable for applications requiring high-performance pigments, such as in automotive coatings and high-quality printing inks .
Conclusion
This compound is a versatile and widely used pigment with excellent color properties and stability. Its unique molecular structure and ability to undergo various chemical modifications make it suitable for a wide range of applications in scientific research and industry. Its comparison with similar compounds highlights its superior properties, making it a valuable pigment in various fields.
属性
IUPAC Name |
3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N6O5/c1-43-27-14-11-19(30(40)33-20-8-3-2-4-9-20)16-26(27)37-38-28-22-10-6-5-7-18(22)15-23(29(28)39)31(41)34-21-12-13-24-25(17-21)36-32(42)35-24/h2-17,39H,1H3,(H,33,40)(H,34,41)(H2,35,36,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGJDHWBDGLMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065277 | |
| Record name | C.I. Pigment Red 176 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12225-06-8 | |
| Record name | Pigment Red 176 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12225-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment Red 176 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 176 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of controlling the particle size of C.I. Pigment Red 176?
A1: The optical properties of C.I. This compound are heavily influenced by its particle size. [] When used in its transparent form, meaning a radius of gyration smaller than 250 nm, the pigment exhibits desirable light absorption, reflection, and scattering characteristics. [] These properties are critical in applications like paints, inks, and coatings where color accuracy and intensity are essential.
Q2: Can the surface of C.I. This compound be modified, and if so, why is this beneficial?
A2: Yes, C.I. This compound can undergo surface modification. One method involves treating the pigment with alkyl nitrile and a strong acid like sulfuric acid or chlorosulfuric acid. [] This treatment enhances the pigment's dispersibility in non-aqueous media, a crucial factor in formulating stable and homogeneous pigment dispersions for various applications. []
Q3: How is the optical performance of C.I. This compound characterized in research settings?
A3: Researchers utilize a spectrophotometer to measure the absorption, reflection, and scattering of light by suspensions of C.I. This compound in an apolar solvent. [] From this data, they calculate the effective complex refractive index, a key parameter describing how light interacts with the pigment particles. [] This information is vital for predicting and optimizing the coloristic properties of the pigment in different applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)


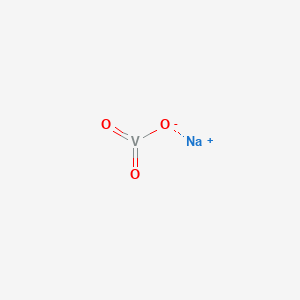


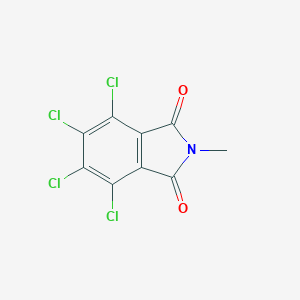

![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)

